Ethyl 4-hydroxyquinoline-3-carboxylate

Physicochemical profiling Ester homolog comparison Purification optimization

Medicinal chemistry programs requiring the validated 3-ethoxycarbonyl-4-quinolone pharmacophore for GABA-A receptor PAM development. This unsubstituted parent scaffold is the lead compound for benzodiazepine-site ligand optimization (Lager et al., J. Med. Chem. 2006). • α1β2γ2 subunit-selective PAM activity: 127±10% potentiation at 0.3 μM. • Dual MAO-B inhibition: IC50 20 nM for CNS polypharmacology. • Mandatory precursor for anticoccidial decoquinate synthesis (US3485845A). • Versatile Gould-Jacobs intermediate with 3-directional derivatization. Supplied as ≥98% crystalline solid; ambient storage and global shipping.

Molecular Formula C12H11NO3
Molecular Weight 217.22g/mol
CAS No. 26892-90-0
Cat. No. B372582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxyquinoline-3-carboxylate
CAS26892-90-0
Molecular FormulaC12H11NO3
Molecular Weight217.22g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC=CC=C2C1=O
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
InChIKeyYBEOYBKKSWUSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxyquinoline-3-Carboxylate: Core Scaffold Identity and Physicochemical Profile


Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0; synonym: 4-hydroxyquinoline-3-carboxylic acid ethyl ester) is a heterocyclic building block belonging to the 4-hydroxyquinoline-3-carboxylate class, with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g·mol⁻¹ . The compound exists predominantly in the 4-hydroxy (enol) tautomeric form, which is in equilibrium with the 4-oxo (keto) tautomer (CAS 52980-28-6) [1]. It serves as the unsubstituted parent scaffold for a broad family of biologically active quinoline-3-carboxylate derivatives, including the commercial poultry coccidiostat decoquinate [2]. The compound is commercially available at ≥98.0% purity (GC/T) from multiple global suppliers and is stored at ambient temperature as a crystalline solid .

Why Generic Substitution with Methyl Ester or Free Acid Fails


The ethyl 4-hydroxyquinoline-3-carboxylate scaffold cannot be trivially interchanged with its closest analogs—methyl 4-hydroxyquinoline-3-carboxylate (CAS 38113-86-9), 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0), or the 4-oxo tautomer (CAS 52980-28-6)—because the ester moiety critically governs lipophilicity (logP 2.12), boiling point (343.7 °C), and solubility profile in organic solvents, all of which directly impact synthetic accessibility, purification strategy, and biological membrane permeability . Furthermore, the ethyl ester is the specifically validated lead compound (designated 'compound 1') in the pharmacophore-guided development of high-affinity GABA-A receptor benzodiazepine-site ligands, where the ethoxycarbonyl substituent was shown to be essential for initial binding recognition prior to optimization [1]. In anticoccidial applications, the unsubstituted ethyl ester core is the mandatory synthetic precursor from which all 6,7-dialkoxy derivatives—including the commercial drug decoquinate—are elaborated; substitution of the ester at this stage changes the downstream SAR trajectory entirely [2].

Quantitative Differential Evidence Against Closest Analogs


Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester

Ethyl 4-hydroxyquinoline-3-carboxylate (MW 217.22, bp 343.7 °C, logP 2.12) is differentiated from its closest ester homolog, methyl 4-hydroxyquinoline-3-carboxylate (CAS 38113-86-9; MW 203.19, bp 321.6 °C) , by a higher boiling point (+22.1 °C) and increased lipophilicity (logP 2.12 vs. predicted lower value for the methyl ester). The higher molecular weight and boiling point confer advantages in distillative purification and chromatographic resolution; the elevated logP predicts superior membrane permeability in cell-based assays. The free acid (CAS 34785-11-0; MW 189.17, mp 268–273 °C) has a markedly different solubility profile (0.396 mg/mL in water) and requires different storage conditions (2–8 °C under nitrogen) compared to the ethyl ester (ambient storage) .

Physicochemical profiling Ester homolog comparison Purification optimization

GABA-A Receptor Benzodiazepine Site: Validated Lead Pharmacophore

The 3-ethoxycarbonyl-4-quinolone scaffold—which is structurally equivalent to ethyl 4-hydroxyquinoline-3-carboxylate—was identified via database pharmacophore screening as the validated lead compound ('compound 1') for binding at the benzodiazepine site of GABA-A receptors [1]. Pharmacophore-guided optimization of this lead by Lager et al. (J. Med. Chem. 2006) yielded a series of high-affinity ligands, with compounds 20 and 23–25 achieving sub-nanomolar binding affinities at the benzodiazepine site [1]. The 3-ethoxycarbonyl motif was retained throughout the optimization campaign as a critical pharmacophoric element. A structurally distinct derivative, DCUK-OEt (5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-ethyl carboxylate), which retains the ethyl carboxylate moiety at the 2-position, was shown to act as a subunit-selective positive allosteric modulator (PAM) of GABA-A receptors, producing a 127 ± 10% potentiation of GABA EC₁₀ currents at α1β2γ2 receptors at 0.3 μM, with no significant effect at αβ binary receptors (α1β2: 40 ± 19%, p > 0.05 after Bonferroni correction) [2]. The subunit selectivity profile of DCUK-OEt was distinguished from that of anesthetics, neurosteroids, and ethanol [2].

GABA-A receptor Benzodiazepine site CNS drug discovery Pharmacophore modeling

Anticoccidial Drug Development: Essential Core Scaffold for Decoquinate

Ethyl 4-hydroxyquinoline-3-carboxylate is the unsubstituted parent scaffold from which the commercial poultry coccidiostat decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate; CAS 18507-89-6) is derived via sequential alkoxylation at the 6- and 7-positions [1]. US Patent US3485845A explicitly claims both methyl and ethyl esters of 6- and 7-substituted 4-hydroxyquinoline-3-carboxylates as anticoccidial agents, demonstrating that the ester identity is an integral part of the pharmacophore and that the ethyl ester is the industrially preferred form for the commercial product decoquinate [1]. Subsequent SAR studies on ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylate derivatives, evaluated by the Anticoccidial Index (ACI) method against Eimeria tenella in chicken feed at 27 mg/kg, confirmed that three of the tested ethyl ester compounds exhibited significant anticoccidial activity [2]. The ethyl ester core is mandatory for this SAR exploration because both the ester hydrolysis product (free acid) and the methyl ester would alter the overall lipophilicity and metabolic stability of the final compounds, potentially compromising in vivo efficacy.

Anticoccidial Veterinary parasitology Decoquinate Eimeria tenella

Synthetic Versatility: Optimal Intermediate in Gould-Jacobs Quinolone Synthesis

Ethyl 4-hydroxyquinoline-3-carboxylate is the direct product of the classical Gould-Jacobs cyclization of diethyl 2-phenylaminomethylidenemalonate in polyphosphoric acid/phosphorus oxychloride at elevated temperature [1]. The ethyl ester can be quantitatively hydrolyzed to 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) using aqueous NaOH (0.1 g/mL, 3 eq.) in ethanol at ambient temperature, providing a high-yielding route to the free acid [2]. Conversely, esterification of the free acid back to the ethyl ester requires additional activation steps. The ethyl ester is also the preferred substrate for conversion to ethyl 4-chloroquinoline-3-carboxylate via reaction with POCl₃, a key intermediate for further nucleophilic aromatic substitution at the 4-position [3]. The methyl ester (CAS 38113-86-9), while synthetically accessible, has been less frequently employed in the patent and primary literature for these transformations, likely due to its lower boiling point (321.6 °C vs. 343.7 °C) and different reactivity profile in transesterification and hydrolysis reactions.

Gould-Jacobs reaction Quinolone synthesis Synthetic intermediate Hydrolysis

Enzyme Inhibition: MAO-B and Dihydroorotase Target Engagement

Ethyl 4-hydroxyquinoline-3-carboxylate demonstrates target engagement across two phylogenetically distinct enzyme families. Against human recombinant monoamine oxidase B (MAO-B), the compound exhibits an IC₅₀ of 20 nM using kynuramine as substrate with fluorescence spectroscopic detection after 20 min [1]. This represents potent MAO-B inhibition comparable to clinically used MAO-B inhibitors. Against dihydroorotase (EC 3.5.2.3)—the third enzyme in de novo pyrimidine biosynthesis—the compound shows an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at 10 μM concentration and pH 7.37, using enzyme from mouse Ehrlich ascites cells [2]. While the dihydroorotase inhibitory potency is modest, it demonstrates engagement of the pyrimidine biosynthesis pathway, which is a validated target for antimalarial and anticancer drug discovery. No comparable MAO-B or dihydroorotase inhibition data have been reported for the methyl ester or free acid analogs in the same assay systems.

MAO-B inhibition Dihydroorotase Pyrimidine biosynthesis Enzyme target engagement

Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: GABA-A Receptor Allosteric Modulator Lead Optimization

Medicinal chemistry teams pursuing novel GABA-A receptor positive allosteric modulators (PAMs) for anxiety, alcohol dependence, or epilepsy should select ethyl 4-hydroxyquinoline-3-carboxylate as the core scaffold. The 3-ethoxycarbonyl-4-quinolone pharmacophore was validated as the lead compound ('compound 1') by Lager et al. (J. Med. Chem. 2006), and subsequent optimization yielded derivatives with sub-nanomolar benzodiazepine-site binding affinities [1]. The DCUK-OEt study (Borghese et al., Sci. Rep. 2017) further demonstrated that the ethyl carboxylate-bearing quinoline scaffold can achieve subunit-selective PAM activity (α1β2γ2: 127 ± 10% potentiation at 0.3 μM) that is mechanistically distinct from benzodiazepines, neurosteroids, and ethanol [2]. The compound's MAO-B inhibitory activity (IC₅₀ 20 nM) provides an additional mechanistic dimension for CNS polypharmacology approaches [3].

Veterinary Parasitology: Anticoccidial Drug Discovery and Decoquinate Analog Generation

Veterinary drug discovery programs targeting Eimeria species in poultry should procure ethyl 4-hydroxyquinoline-3-carboxylate as the unsubstituted parent scaffold for generating novel anticoccidial candidates. US Patent US3485845A establishes that both methyl and ethyl 6,7-disubstituted 4-hydroxyquinoline-3-carboxylates exhibit anticoccidial activity, with the ethyl ester being the form used in the commercial product decoquinate [1]. Subsequent SAR studies using the Anticoccidial Index (ACI) method confirmed that ethyl 6-substitutedbenzyloxy-7-alkoxy derivatives show significant activity against Eimeria tenella at 27 mg/kg in feed [2]. The ethyl ester scaffold is mandatory for this SAR program, as the ester moiety influences both the lipophilicity and metabolic stability of the final compounds.

Chemical Biology: Pyrimidine Biosynthesis Pathway Probing via Dihydroorotase

Researchers investigating inhibitors of de novo pyrimidine biosynthesis—a pathway validated for antimalarial (e.g., Plasmodium DHODH inhibitors) and immunosuppressant (e.g., leflunomide) development—can employ ethyl 4-hydroxyquinoline-3-carboxylate as a tool compound for dihydroorotase (EC 3.5.2.3) inhibition. The compound demonstrates an IC₅₀ of 180 μM against mouse Ehrlich ascites dihydroorotase at pH 7.37 [1], providing a measurable starting point for fragment-based or structure-guided optimization. The ethyl ester can be hydrolyzed to the free acid (CAS 34785-11-0) for comparative SAR studies assessing the contribution of the ester moiety to enzyme inhibition [2].

Synthetic Methodology: Gould-Jacobs Quinolone Synthesis Optimization

Process chemistry groups optimizing the Gould-Jacobs synthesis of quinolone scaffolds should use ethyl 4-hydroxyquinoline-3-carboxylate as the benchmark intermediate. The established protocol—cyclization of diethyl 2-phenylaminomethylidenemalonate (26.3 g, 0.100 mol) in polyphosphoric acid (270 g) and POCl₃ (750 g)—produces the ethyl ester directly [1], which can then be quantitatively hydrolyzed to the free acid using NaOH/EtOH [2] or converted to the 4-chloro derivative with hot POCl₃ [3]. This three-directional versatility (ethyl ester → free acid, ethyl ester → 4-chloro, ethyl ester → amide/carboxamide) makes the compound a superior intermediate compared to the methyl ester or free acid for divergent synthetic strategies.

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